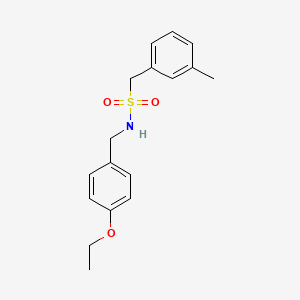![molecular formula C18H20N2O3S B4446638 N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4446638.png)
N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
Descripción general
Descripción
N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for scientists studying various aspects of cellular and molecular biology.
Mecanismo De Acción
The mechanism of action of N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins. N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to bind to the active site of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting the activity of carbonic anhydrase, N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide can disrupt cellular processes that rely on this enzyme, such as acid-base balance and bicarbonate transport.
Biochemical and Physiological Effects:
In addition to its effects on carbonic anhydrase, N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have a variety of other biochemical and physiological effects. For example, N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of the proteasome, a large protein complex that is responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide can disrupt cellular processes that rely on protein degradation, such as cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. Because N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit specific enzymes and proteins, it can be used to study the function of these molecules in a controlled setting. However, one limitation of using N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is its potential toxicity. N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have cytotoxic effects on certain cell types, so care must be taken when using this compound in experiments.
Direcciones Futuras
There are several directions for future research involving N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and the proteasome. Additionally, the use of N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide as a tool for studying signal transduction pathways and other cellular processes could be further explored. Finally, the potential therapeutic applications of N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, such as in the treatment of cancer or other diseases, could also be investigated.
Aplicaciones Científicas De Investigación
N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and signal transduction pathways. N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit the activity of several different enzymes, including carbonic anhydrase and the proteasome, making it a useful tool for studying these enzymes in vitro.
Propiedades
IUPAC Name |
N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-16(18(21)20-12-5-6-13-20)10-7-11-17(14)19-24(22,23)15-8-3-2-4-9-15/h2-4,7-11,19H,5-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDCBBNYWSEMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-methyl-1-piperidinyl)carbonyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446558.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446572.png)
![N-[3-(1-azepanyl)propyl]-2-chloro-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4446578.png)
![5-methyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446599.png)

![2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4446603.png)
![N-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B4446609.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4446612.png)
![1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4446626.png)
![1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4446628.png)
![3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446635.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446644.png)

